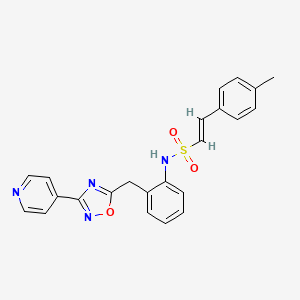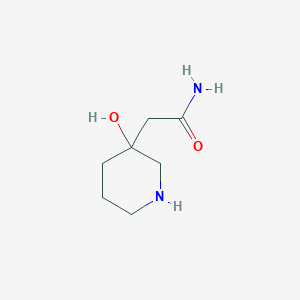![molecular formula C20H17ClO5 B2705410 Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate CAS No. 98693-12-0](/img/structure/B2705410.png)
Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate is a complex organic compound. Based on its name, it likely contains a chlorophenyl group, a chromenone group, and an ethyl acetate group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to predict the exact reactions .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate, with its complex structure, may serve as a key intermediate in organic synthesis, contributing to the development of novel organic compounds. Research on similar compounds, such as ethyl chloroacetate and its derivatives, has shown their utility in synthesizing a wide range of organic molecules, including pharmaceuticals and agrochemicals. For instance, the catalytic reduction of ethyl chloroacetate has been explored for synthesizing various carboxylic acid derivatives, which are crucial in pharmaceutical development (Moad, Klein, Peters, Karty, & Reilly, 2002).
Materials Science
In materials science, compounds with complex chromene structures are of interest for their potential optical and electronic properties. These properties make them suitable for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as photoinitiators in polymer chemistry. Studies on similar chromene derivatives have focused on their synthesis and characterization to explore their utility in these applications.
Pharmacology and Medicinal Chemistry
While excluding information related to drug use, dosage, and side effects as per the requirements, the structural motifs found in this compound, such as the chromene and chlorophenyl groups, are commonly found in molecules with significant biological activities. Research on structurally related compounds has led to the discovery of molecules with antimicrobial, anti-inflammatory, and anticancer properties. For example, synthesis and biological investigations on thiazolidinone and oxadiazoline coumarin derivatives have shown promising results in antimicrobial activities (Elhafez, Khrisy, Badria, & Fathy, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-17(10-15)26-12(2)19(20(16)23)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCWHWGMSSYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinol](/img/structure/B2705328.png)



![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride](/img/structure/B2705336.png)


![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)

![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
